molecular formula C17H16Br2N2O4 B11566300 N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide

N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide

Cat. No.: B11566300
M. Wt: 472.1 g/mol
InChI Key: RDQRFRFZMRKCHD-IFRROFPPSA-N
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Description

N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hydrazide group, a dibromo-dihydroxyphenyl moiety, and a dimethylphenoxy group, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide typically involves the condensation of 3,5-dibromo-2,4-dihydroxybenzaldehyde with 2-(3,4-dimethylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, solvent choice, and reaction time is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The dibromo-dihydroxyphenyl moiety allows for nucleophilic substitution reactions, where bromine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Quinones, oxidized phenolic derivatives.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted phenolic derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the dibromo-dihydroxyphenyl moiety can interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(naphthalen-2-ylamino)acetohydrazide
  • N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(2-naphthylamino)acetohydrazide

Uniqueness

N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C17H16Br2N2O4

Molecular Weight

472.1 g/mol

IUPAC Name

N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C17H16Br2N2O4/c1-9-3-4-12(5-10(9)2)25-8-14(22)21-20-7-11-6-13(18)17(24)15(19)16(11)23/h3-7,23-24H,8H2,1-2H3,(H,21,22)/b20-7+

InChI Key

RDQRFRFZMRKCHD-IFRROFPPSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C(=C2O)Br)O)Br)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br)C

Origin of Product

United States

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